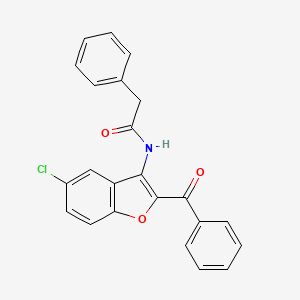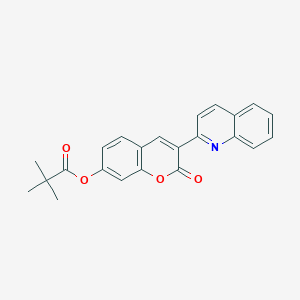![molecular formula C23H21NO6S2 B11577142 N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide](/img/structure/B11577142.png)
N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide is a complex organic compound with a molecular formula of C23H21NO6S2 . This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group, a naphtho[2,1-d][1,3]oxathiol moiety, and a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the naphtho[2,1-d][1,3]oxathiol moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxathiol ring.
Introduction of the ethoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with the propanamide backbone: The final step involves coupling the previously formed intermediates with a propanamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide undergoes various chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include modified derivatives of the original compound with altered functional groups.
Scientific Research Applications
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders due to its interaction with dopamine and serotonin receptors.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves its interaction with specific molecular targets . The compound is known to interact with dopamine D2 and serotonin 5-HT2 receptors, which are involved in various neurological pathways. By binding to these receptors, the compound can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia.
Comparison with Similar Compounds
N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide can be compared with other similar compounds, such as :
Benzo[d][1,3]oxathiol-2-ones: These compounds share the oxathiol ring structure and have similar biological activities.
4-Methylchromen-2-ones: These compounds are bio-isosteres of the oxathiol derivatives and exhibit similar pharmacological profiles.
Naphtho[2,1-d][1,3]oxathiol derivatives: These compounds have variations in the substituents on the oxathiol ring, leading to differences in their biological activities and applications.
The uniqueness of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO6S2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-2-methyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)propanamide |
InChI |
InChI=1S/C23H21NO6S2/c1-4-29-15-9-11-16(12-10-15)32(27,28)24(22(25)14(2)3)19-13-20-21(30-23(26)31-20)18-8-6-5-7-17(18)19/h5-14H,4H2,1-3H3 |
InChI Key |
OTUUFILKZUYGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577070.png)
![2-(4-chlorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11577076.png)
![2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine](/img/structure/B11577080.png)
![6-[5-(2,4-dichlorophenyl)-2-furyl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11577091.png)
![3-methyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577092.png)

![ethyl 5-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11577096.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanamide](/img/structure/B11577112.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577114.png)
![ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11577116.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B11577124.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11577131.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577133.png)
